2-(4-Nonylphenoxy)acetic acid-d2

Environmental Analysis LC-MS/MS Matrix Effect

d2-NP1EC internal standard provides exact co-elution with native NP1EC, correcting for matrix suppression (40–80%) in LC-MS/MS. Essential for EPA Method 1694 compliance (±30% accuracy). Without this deuterated analog, NP1EC quantification in wastewater or biological matrices fails RSD ≤20% criteria. ≥98 atom % D purity ensures reliable isotope dilution.

Molecular Formula C17H26O3
Molecular Weight 280.4 g/mol
Cat. No. B12402929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Nonylphenoxy)acetic acid-d2
Molecular FormulaC17H26O3
Molecular Weight280.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCC1=CC=C(C=C1)OCC(=O)O
InChIInChI=1S/C17H26O3/c1-2-3-4-5-6-7-8-9-15-10-12-16(13-11-15)20-14-17(18)19/h10-13H,2-9,14H2,1H3,(H,18,19)/i14D2
InChIKeyNISAHDHKGPWBEM-FNHLFAINSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 0.1 g / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-n-Nonylphenoxy)acetic-Alpha,Alpha-d2 Acid: Deuterated Internal Standard for Environmental Mass Spectrometry


(4-n-Nonylphenoxy)acetic-Alpha,Alpha-d2 Acid (CAS 1219798-75-0) is the alpha,alpha-dideuterated analogue of 4-nonylphenoxyacetic acid (NP1EC), the primary carboxylic acid metabolite of nonylphenol polyethoxylate surfactants [1]. With a molecular formula of C₁₇H₂₄D₂O₃ and a molecular weight of 280.40 g/mol, this stable isotope-labeled compound incorporates two deuterium atoms at the alpha position of the acetic acid moiety . The compound is supplied as a white solid with a deuterium enrichment of ≥98 atom % D, ensuring reliable isotopic purity for quantitative analytical workflows .

Why Generic NP1EC Cannot Substitute for (4-n-Nonylphenoxy)acetic-Alpha,Alpha-d2 Acid in Regulated Environmental Analysis


In quantitative LC-MS/MS and GC-MS/MS analysis of nonylphenoxyacetic acid (NP1EC) in complex environmental matrices such as wastewater effluent, surface water, and sewage sludge, the use of an unlabeled analogue or a structurally dissimilar surrogate as an internal standard introduces unacceptable quantitative error due to differential matrix effects and variable extraction recovery [1]. NP1EC exhibits pronounced ion suppression or enhancement depending on the co-extracted organic matter and salt content of the sample [2]. The dideuterated compound, by virtue of its near-identical physicochemical properties—including pKa (predicted 3.22 ± 0.10), chromatographic retention time, and ionization efficiency—co-elutes and co-ionizes with the native analyte, thereby providing a direct, molecule-specific correction for sample-to-sample variability [3]. Substitution with a non-isotopic internal standard (e.g., octylphenoxyacetic acid or a ¹³C-labeled surrogate) fails to correct for the full magnitude of NP1EC-specific matrix effects, resulting in method accuracy and precision that fall outside the acceptance criteria mandated by EPA Method 1694 and ISO 18857-1 for endocrine disruptor monitoring [4].

Quantitative Analytical Performance of (4-n-Nonylphenoxy)acetic-Alpha,Alpha-d2 Acid Relative to Unlabeled and Surrogate Comparators


Matrix Effect Correction: Deuterated vs. Unlabeled NP1EC Internal Standard in Wastewater LC-MS/MS

The dideuterated NP1EC internal standard provides superior matrix effect correction compared to the unlabeled NP1EC standard when analyzing wastewater effluent. In a comparative LC-MS/MS study of environmental water samples, the use of deuterated analogues reduced signal suppression/enhancement variability from a reported range of 40-150% (unlabeled surrogate method) to within 85-115% of the true value after internal standard correction [1].

Environmental Analysis LC-MS/MS Matrix Effect Wastewater Internal Standard

Chromatographic Co-Elution and Retention Time Equivalence: d2-NP1EC vs. Native NP1EC

The dideuterated NP1EC standard exhibits chromatographic retention time (RT) deviation from the native analyte of ≤0.02 minutes under typical reversed-phase LC conditions (C18 column, methanol/water gradient) and ≤0.05 minutes under GC conditions (5% phenyl-methylpolysiloxane column) [1]. This co-elution is essential for accurate internal standard-based quantification, as it ensures that both compounds experience identical ionization conditions in the MS source, thereby correcting for temporal fluctuations in ion suppression/enhancement across the chromatographic peak .

Chromatography Retention Time GC-MS LC-MS Isotopic Labeling

Method Detection Limit (MDL) Improvement Using d2-NP1EC as Surrogate Standard in SPE-GC-MS/MS

In a validated SPE-GC-MS/MS method for the determination of alkylphenol polyethoxylate degradation products in water, the use of deuterated octylphenoxyacetic acid (a structurally related surrogate) as an internal standard enabled method detection limits (MDLs) ranging from 2.5 to 18 ng/L for a 500 mL water sample [1]. The availability of the dideuterated NP1EC standard specifically for the nonylphenoxyacetic acid analyte would further improve MDL by providing a direct isotopic match, thereby eliminating any residual recovery correction uncertainty associated with surrogate mismatch. The instrumental detection limit (IDL) for NP1EC using GC-MS-MS with EI and selected reaction monitoring (SRM) of the [M-85]⁺→ product ion transition was reported as 2.1-11 pg on-column [1].

GC-MS/MS Solid-Phase Extraction Detection Limit Water Analysis Surrogate Standard

Isotopic Purity and Stability: 98 atom % D Specification and Storage Stability

The dideuterated NP1EC product is supplied with a minimum isotopic enrichment of 98 atom % D (98% of molecules contain two deuterium atoms at the alpha position) . This high isotopic purity ensures that the contribution of the internal standard signal to the native analyte quantification channel (due to natural abundance ¹³C or incomplete deuteration) is <2%, which is below the typical acceptance threshold of 5% for isotope dilution MS methods [1]. The compound is stable when stored at room temperature for shipping and at -20°C for long-term storage as a powder, with no significant deuterium-hydrogen back-exchange observed under recommended conditions .

Isotopic Purity Deuterium Enrichment Stability Quality Control Quantitative Accuracy

Environmental Occurrence Data for NP1EC: Baseline Concentrations Requiring Isotopic Internal Standardization

Nonylphenoxyacetic acid (NP1EC) is ubiquitously detected in municipal wastewater effluents and receiving surface waters at concentrations ranging from low ng/L to high μg/L. In Canadian sewage treatment plant effluents, NP1EC concentrations ranged from 2.4 to 17.7 μg/L in primary effluent and from 3.2 to 703 μg/L in final effluent [1]. In Japanese rivers, NP1EC was measured at 0.11-2.8 μg/L [2]. In Chinese aquatic systems, NP1EC was detected at up to 658.3 ng/L [3]. In German STP effluents, NP1EC was found in the lower μg/L range [4]. The wide dynamic range (over three orders of magnitude) and complex sample matrices necessitate the use of a deuterated internal standard to maintain linearity and accuracy across calibration ranges.

Environmental Monitoring Wastewater Surface Water Occurrence Endocrine Disruptor

Validated Applications of (4-n-Nonylphenoxy)acetic-Alpha,Alpha-d2 Acid in Environmental and Analytical Chemistry


Regulatory Compliance Monitoring of NP1EC in Wastewater Effluent Under EPA Method 1694

The dideuterated NP1EC internal standard is essential for laboratories performing quantitative analysis of nonylphenoxyacetic acid in wastewater effluent to meet the acceptance criteria of EPA Method 1694 (Pharmaceuticals and Personal Care Products in Water by HPLC/MS/MS). This method requires the use of isotopically labeled internal standards to correct for matrix suppression and extraction variability. Without a matched deuterated standard, the method would fail the required accuracy (±30% of true value) and precision (RSD ≤20%) for NP1EC at the sub-μg/L reporting limit [1]. The d2-NP1EC standard enables reliable quantification across the full method calibration range (typically 10-1000 ng/L) as demonstrated in multi-laboratory validation studies [2].

Fate and Transport Studies of Alkylphenol Ethoxylates in Aquatic Environments

In environmental fate studies tracking the degradation of nonylphenol polyethoxylates (NPnEOs) in river water, groundwater, or marine systems, the d2-NP1EC standard is used as both an internal standard for quantification and a tracer to elucidate degradation pathways. Biotransformation experiments have shown that NP1EC is a key intermediate that is further metabolized to nonylphenol (NP) [3]. By spiking d2-NP1EC into microcosm or field studies, researchers can distinguish between newly formed NP1EC from NPnEO degradation and background NP1EC, and can track the subsequent conversion of NP1EC to NP. This isotopically distinct tracer approach provides kinetic rate constants for each transformation step that cannot be obtained using unlabeled compounds .

Method Development and Validation for Multi-Residue LC-MS/MS Panels

Analytical chemistry laboratories developing multi-residue methods for the simultaneous determination of alkylphenols, alkylphenol ethoxylates, and their carboxylated metabolites (including NP, NP1EO, NP2EO, NP1EC, NP2EC) require a matched deuterated internal standard for each analyte class to achieve acceptable method performance. The d2-NP1EC standard is specifically required for the NP1EC channel, as the use of a structurally similar surrogate (e.g., deuterated octylphenoxyacetic acid) results in differential extraction recovery (typically 78-95% for NP1EC vs. 85-100% for the surrogate) that introduces a systematic bias of 10-15% in the final reported concentration [4]. The availability of the compound-specific deuterated standard enables the method to achieve a reporting limit of 5 ng/L with precision better than 15% RSD, meeting the requirements of the EU Water Framework Directive Watch List for endocrine disruptors [5].

Toxicokinetic and Metabolism Studies of Nonylphenol Compounds

In toxicological research investigating the absorption, distribution, metabolism, and excretion (ADME) of nonylphenol and its ethoxylates, the d2-NP1EC standard serves as a stable isotope-labeled tracer for quantifying NP1EC formation in biological matrices. Because NP1EC is a major urinary metabolite of nonylphenol exposure in mammals, its accurate quantification in urine, plasma, or tissue homogenates is essential for exposure assessment. The deuterated standard corrects for the significant matrix effects encountered in these complex biological samples (e.g., 40-80% ion suppression in urine LC-MS), enabling detection limits of 0.1-0.5 ng/mL in plasma [6]. This level of sensitivity is required to detect environmentally relevant exposure levels in human biomonitoring studies, where urinary NP1EC concentrations are typically in the low ng/mL range .

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